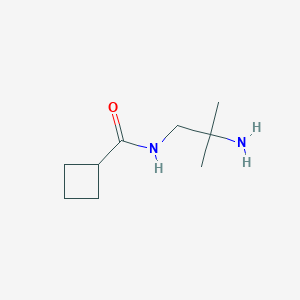![molecular formula C9H12F3N5O B13182310 2,2,2-Trifluoro-N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide](/img/structure/B13182310.png)
2,2,2-Trifluoro-N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide is a complex organic compound that features a trifluoroacetamide group, a pyrrolidine ring, and a triazole ring
Preparation Methods
The synthesis of 2,2,2-Trifluoro-N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors under specific reaction conditions.
Introduction of the Triazole Ring: The triazole ring is often introduced through cyclization reactions involving azides and alkynes.
Attachment of the Trifluoroacetamide Group: The trifluoroacetamide group is introduced via nucleophilic substitution reactions involving trifluoroacetic anhydride and amines.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
2,2,2-Trifluoro-N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide undergoes various chemical reactions:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,2,2-Trifluoro-N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Materials Science: It is investigated for use in the development of new materials with specific properties, such as enhanced stability or reactivity.
Biological Research: The compound is used in studies to understand its interactions with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2,2,2-Trifluoro-N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide can be compared with similar compounds such as:
2,2,2-Trifluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride: This compound shares the trifluoroacetamide and pyrrolidine components but lacks the triazole ring.
2,2,2-Trifluoro-N-methylacetamide: This compound has a simpler structure with only the trifluoroacetamide group and a methyl group.
2,2,2-Trifluoro-N-(2-methylpyridin-3-yl)acetamide: This compound features a pyridine ring instead of the pyrrolidine and triazole rings.
Properties
Molecular Formula |
C9H12F3N5O |
|---|---|
Molecular Weight |
263.22 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[(3-pyrrolidin-3-yl-1H-1,2,4-triazol-5-yl)methyl]acetamide |
InChI |
InChI=1S/C9H12F3N5O/c10-9(11,12)8(18)14-4-6-15-7(17-16-6)5-1-2-13-3-5/h5,13H,1-4H2,(H,14,18)(H,15,16,17) |
InChI Key |
OVYLNIMVWPWYOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=NNC(=N2)CNC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13182240.png)



![N-[(3-Fluoro-4-methylphenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B13182268.png)



![5,5-Dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13182281.png)

![2-[2-(3-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13182311.png)
